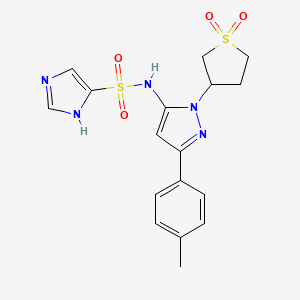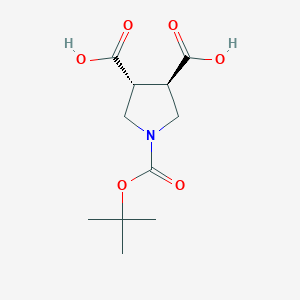
5-Chloro-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol is a chemical compound with the empirical formula C14H16N2O . It is a solid substance and its molecular weight is 228.29 . The pyrrolidine ring in this compound is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called “pseudorotation” .Physical And Chemical Properties Analysis
This compound is a solid substance . Its empirical formula is C14H16N2O and it has a molecular weight of 228.29 .Applications De Recherche Scientifique
Anti-Corrosion Applications
One significant application of derivatives similar to 5-Chloro-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol is in the field of corrosion inhibition. A study demonstrated the efficacy of 8-hydroxyquinoline derivatives in preventing corrosion of mild steel in acidic media. The research detailed the use of weight loss and electrochemical techniques to assess the anti-corrosion potential, revealing that these compounds act as cathodic inhibitors and exhibit high efficiency in protecting mild steel surfaces. The findings underscored the role of the Langmuir adsorption isotherm in describing the adsorption process of these inhibitors on the metal surface, highlighting their significance in industrial applications to prolong metal lifespan and integrity (Dhaybia et al., 2020).
Antimicrobial Activity
Another crucial application domain of quinolin-8-ol derivatives involves their antimicrobial properties. Research focusing on novel quinolin-8-ol compounds and their metal complexes demonstrated promising antimicrobial activity against various microorganisms. These findings suggest that such compounds could serve as potential leads for the development of new antimicrobial agents, offering an alternative route to combat resistant bacterial strains and reduce the burden of infectious diseases (P. N. Patel, K. .. Patel, & H. S. Patel, 2011).
Photodynamic Therapy for Cancer
In the realm of medicinal chemistry, the modification and application of quinolin-8-ol derivatives for therapeutic purposes have been explored, including their potential in photodynamic therapy (PDT) for cancer treatment. A study on the formation of an iron(III) complex with a related heterocycle demonstrated its applicability in PDT against breast cancer, showcasing how these compounds can be leveraged as photosensitizers to induce cell death in cancerous cells under light irradiation. Such research points towards the therapeutic versatility of quinolin-8-ol derivatives, offering avenues for developing novel cancer treatments (Zhong‐Hong Zhu et al., 2019).
Orientations Futures
The future directions in the research and development of 5-Chloro-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol and similar compounds could involve exploring their potential biological activities and therapeutic applications. The design of new pyrrolidine compounds with different biological profiles could be guided by understanding the influence of steric factors on biological activity and the structure–activity relationship (SAR) of the studied compounds .
Propriétés
IUPAC Name |
5-chloro-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O/c15-12-8-10(9-17-6-1-2-7-17)14(18)13-11(12)4-3-5-16-13/h3-5,8,18H,1-2,6-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDPPAFUSURGOAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC(=C3C=CC=NC3=C2O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

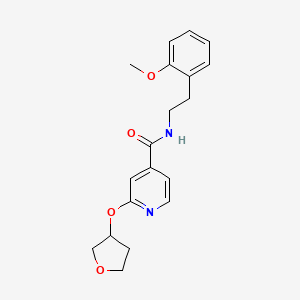

![N-[4-oxo-3-(3,4,5-trimethoxyphenyl)chromen-2-yl]furan-2-carboxamide](/img/structure/B2992520.png)
![3-[(4-fluorophenoxy)methyl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B2992521.png)
![7-Chloro-2-[[4-[2-(3,4-dimethoxyphenyl)ethylamino]quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2992522.png)
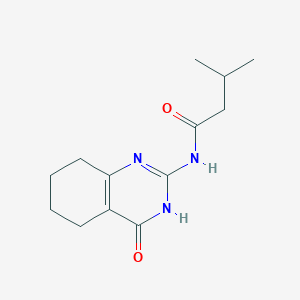

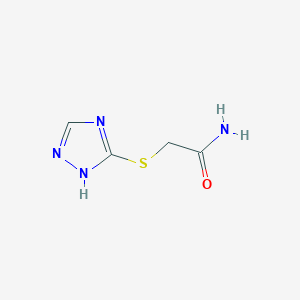
![N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-3-methoxybenzamide](/img/structure/B2992530.png)
![2-[3-(4-Fluorophenyl)-2,2'-dioxospiro[7H-[1,2,4]triazino[2,3-c]quinazoline-6,3'-indole]-1'-yl]acetonitrile](/img/structure/B2992531.png)
![4-(3,4-Difluorophenyl)-3-(2-fluorophenoxy)-1-[(oxolan-2-yl)methyl]azetidin-2-one](/img/structure/B2992532.png)
